molecular formula C19H25N3O3S B4582525 N-[2-(dimethylamino)ethyl]-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-[2-(dimethylamino)ethyl]-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4582525
M. Wt: 375.5 g/mol
InChI Key: RNTKTFPXTVCCRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored in various studies. For instance, the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives starting from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione has been reported. These compounds have shown interesting antimicrobial activities, suggesting the versatility of sulfonamide derivatives in chemical synthesis and potential biological applications (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as sulfonamide derivatives, has been characterized using X-ray crystallography, which provides insights into their crystal structures and molecular configurations. This structural analysis is crucial for understanding the interaction mechanisms of these compounds with biological targets (Ghorab et al., 2017).

Chemical Reactions and Properties

The reactivity of sulfonamide derivatives and related compounds with various reagents has been extensively studied. For example, reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles have been explored, leading to the synthesis of a wide range of pyrimidine derivatives, showcasing the chemical versatility and reactivity of these molecules (Schenone et al., 1990).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structures, play a significant role in their chemical behavior and potential applications. The crystallographic analysis and molecular mechanics calculations provide valuable information on the physical characteristics of these compounds, which are essential for their application in drug design and other fields (Hudson et al., 1987).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity, stability, and interactions with other molecules, have been the focus of various studies. The synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides have revealed their potential as selective class III agents, indicating the significance of chemical property analysis in understanding and developing new compounds with desired activities (Morgan et al., 1990).

Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis and antimicrobial activity of novel derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi. These compounds, related to N-[2-(dimethylamino)ethyl]-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, showed higher activity compared to reference drugs in some cases, highlighting their potential as antimicrobial agents (Ghorab et al., 2017).

Cardiac Electrophysiological Effects

Another study focused on the cardiac electrophysiological activity of N-substituted derivatives, indicating their potential as selective class III agents in the treatment of arrhythmias. The research suggests that these compounds can serve as a basis for developing new therapeutic agents in cardiac care (Morgan et al., 1990).

Material Science Applications

Research in material science has led to the synthesis of new aromatic polymers, incorporating elements structurally similar to N-[2-(dimethylamino)ethyl]-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide. These polymers, featuring long alkyl side chains and triazine rings, demonstrate improved solubility and thermal stability, opening up applications in various industrial processes (Lin et al., 1990).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-methyl-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-14-5-9-17(10-6-14)26(24,25)21-18-13-16(8-7-15(18)2)19(23)20-11-12-22(3)4/h5-10,13,21H,11-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTKTFPXTVCCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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